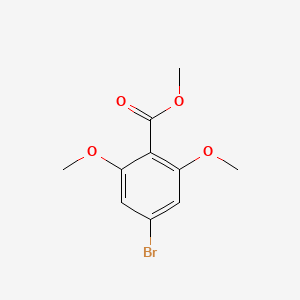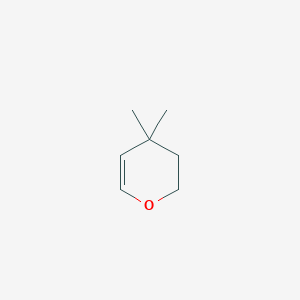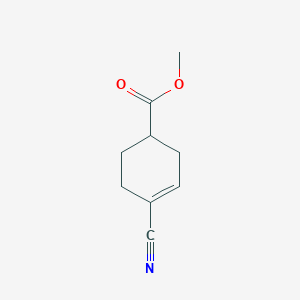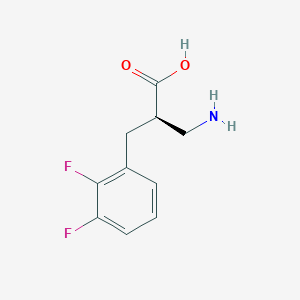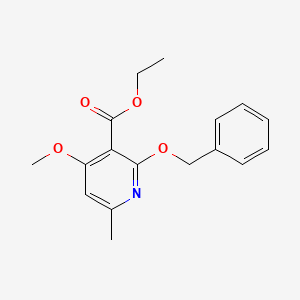
N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of ammonia or a primary amine to form the pyrrolidine ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide. The final step involves the methylation of the amine group using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring provides structural rigidity, which can influence the compound’s overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine
- N-methyl-1-(1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl)methanamine
- N-methyl-1-(1-(trifluoromethyl)pyrrolidin-3-yl)methanamine
Uniqueness
N-methyl-1-(1-(trifluoromethyl)pyrrolidin-2-yl)methanamine is unique due to the presence of the trifluoromethyl group at the 2-position of the pyrrolidine ring. This structural feature can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents or substitution patterns.
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
N-methyl-1-[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H13F3N2/c1-11-5-6-3-2-4-12(6)7(8,9)10/h6,11H,2-5H2,1H3 |
Clé InChI |
VBPWXTQHUMOJFU-UHFFFAOYSA-N |
SMILES canonique |
CNCC1CCCN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
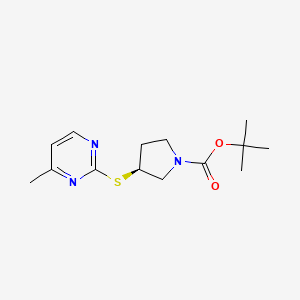

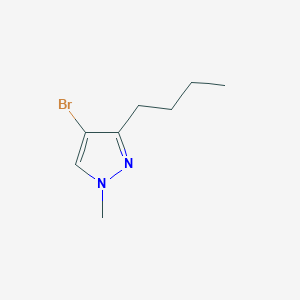
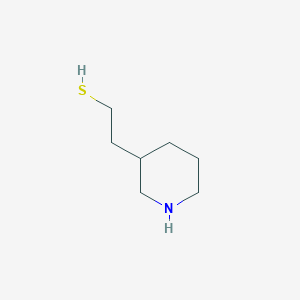
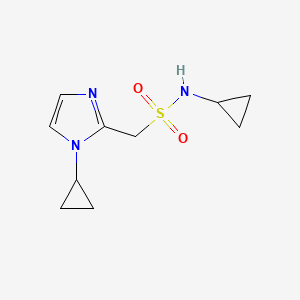
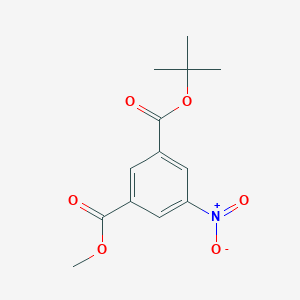
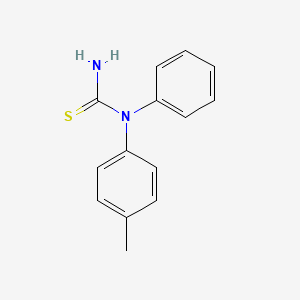
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
